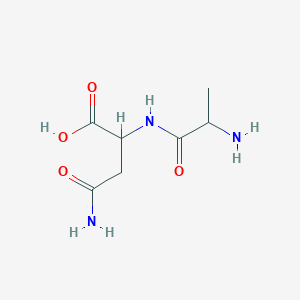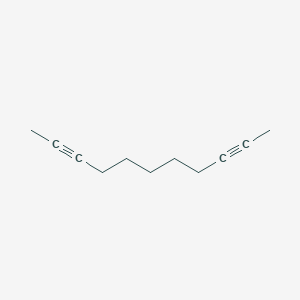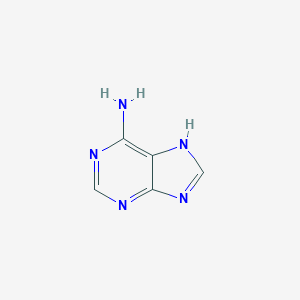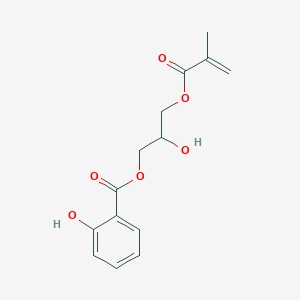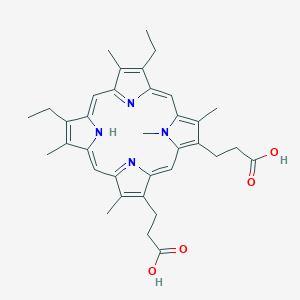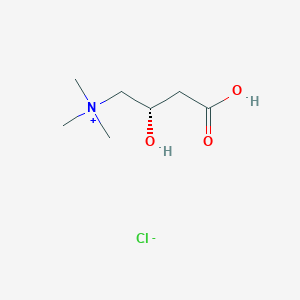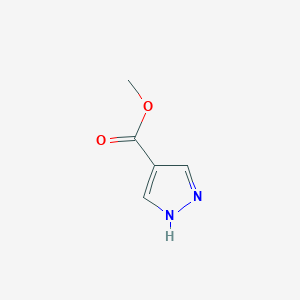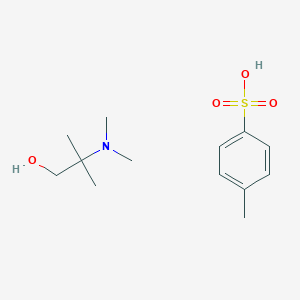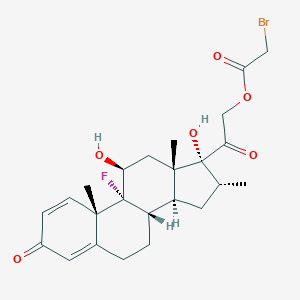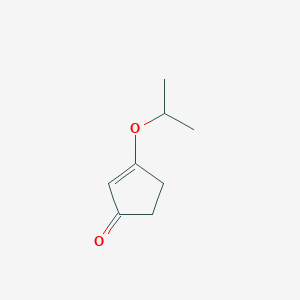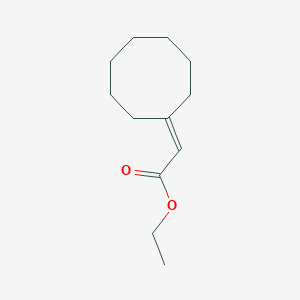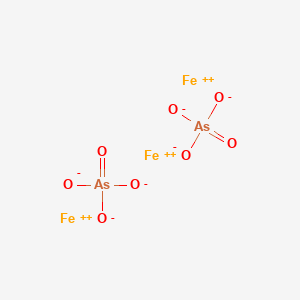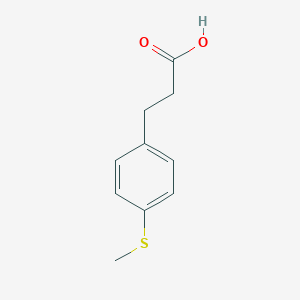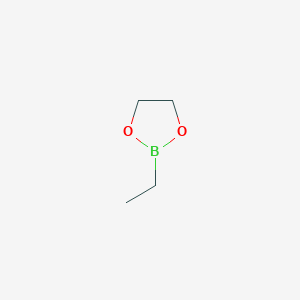
2-Ethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3,2-dioxaborolane, also known as 2-EDB, is a boronic acid derivative that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 131.96 g/mol. In
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. The boron atom in 2-Ethyl-1,3,2-dioxaborolane has an empty p orbital, which allows it to form a coordinate covalent bond with a Lewis base such as an oxygen or nitrogen atom. This property makes 2-Ethyl-1,3,2-dioxaborolane a useful reagent for the synthesis of boronic acid-based compounds and for the selective detection of biomolecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Ethyl-1,3,2-dioxaborolane. However, studies have shown that it is relatively non-toxic and has low levels of skin and eye irritation. It has also been shown to have low levels of acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethyl-1,3,2-dioxaborolane in lab experiments is its versatility. It can be used as a reagent in a wide range of organic reactions and can be used to selectively detect a variety of biomolecules. Additionally, 2-Ethyl-1,3,2-dioxaborolane is relatively inexpensive and easy to synthesize, making it a cost-effective choice for researchers.
However, there are also some limitations to using 2-Ethyl-1,3,2-dioxaborolane. One of the main limitations is its instability in the presence of water and air. This can make it difficult to work with in certain experiments. Additionally, 2-Ethyl-1,3,2-dioxaborolane has limited solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 2-Ethyl-1,3,2-dioxaborolane. One potential area of research is the development of new boronic acid-based compounds for use in organic chemistry and drug discovery. Additionally, 2-Ethyl-1,3,2-dioxaborolane could be used as a starting material for the synthesis of new hydrogels and other materials with potential applications in tissue engineering and drug delivery. Further studies are also needed to better understand the mechanism of action of 2-Ethyl-1,3,2-dioxaborolane and its potential applications in scientific research.
Conclusion
In conclusion, 2-Ethyl-1,3,2-dioxaborolane is a boronic acid derivative with unique properties and potential applications in scientific research. Its versatility and low cost make it a popular choice for researchers interested in using it as a reagent in organic reactions or for the selective detection of biomolecules. While there are some limitations to using 2-Ethyl-1,3,2-dioxaborolane, there are also several potential future directions for research involving this compound. Further studies are needed to better understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Ethyl-1,3,2-dioxaborolane involves the reaction of 2-ethyl-1,3-propanediol with boric acid in the presence of a catalyst such as sulfuric acid. The resulting product is purified through distillation and recrystallization to obtain a high-purity compound. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers interested in using 2-Ethyl-1,3,2-dioxaborolane in their experiments.
Applications De Recherche Scientifique
2-Ethyl-1,3,2-dioxaborolane has been widely used in scientific research due to its unique properties. One of the most common applications of 2-Ethyl-1,3,2-dioxaborolane is in the synthesis of boronic acid-based compounds, which have a variety of uses in organic chemistry. Additionally, 2-Ethyl-1,3,2-dioxaborolane has been used as a reagent for the selective detection of carbohydrates, amines, and other biomolecules. It has also been used as a crosslinking agent for the preparation of hydrogels and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
10173-38-3 |
|---|---|
Nom du produit |
2-Ethyl-1,3,2-dioxaborolane |
Formule moléculaire |
C4H9BO2 |
Poids moléculaire |
99.93 g/mol |
Nom IUPAC |
2-ethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |
Clé InChI |
FUYGCKPWPICJEY-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)CC |
SMILES canonique |
B1(OCCO1)CC |
Autres numéros CAS |
10173-38-3 |
Synonymes |
2-Ethyl-1,3,2-dioxaborolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



